![molecular formula C2H4N4O3P2 B14349235 1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione CAS No. 90689-79-5](/img/structure/B14349235.png)
1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione is a complex chemical compound with a unique structure that includes both nitrogen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione typically involves the reaction of diazadiphosphole precursors with suitable reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzymes, modulation of signaling pathways, or binding to specific receptors. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione include other diazadiphosphole derivatives and related phosphorus-nitrogen compounds.
Uniqueness
What sets this compound apart is its unique structure, which imparts specific reactivity and properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90689-79-5 |
|---|---|
Fórmula molecular |
C2H4N4O3P2 |
Peso molecular |
194.03 g/mol |
Nombre IUPAC |
1-oxo-2,4,6,8-tetraza-1λ5,5-diphosphabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C2H4N4O3P2/c7-1-3-10-4-2(8)6-11(10,9)5-1/h(H4,3,4,5,6,7,8,9) |
Clave InChI |
FFRMXVZZPRMQRT-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)NP2NC(=O)NP2(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


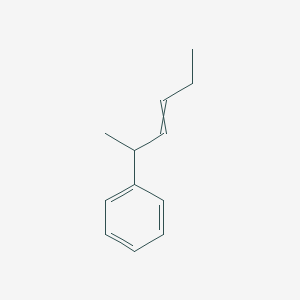
![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
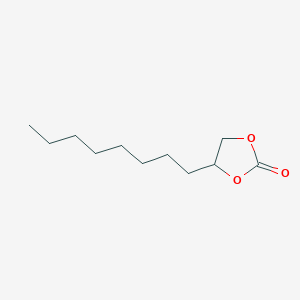
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)


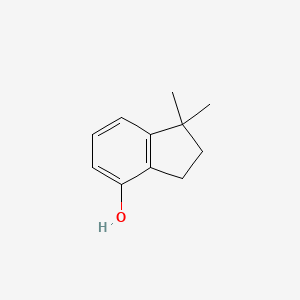

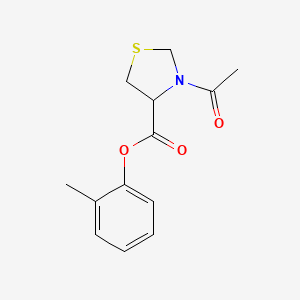
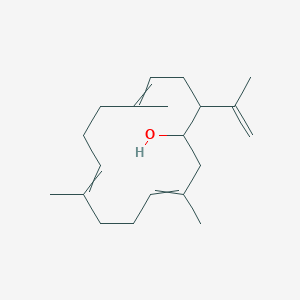

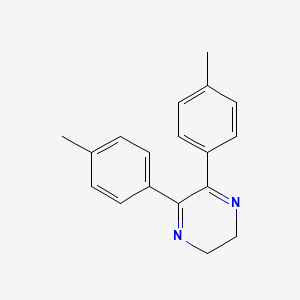
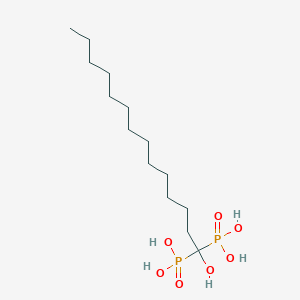
![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
